2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol typically involves the chlorination of 3,5-dimethylphenol followed by a series of reactions to introduce the butanol moiety. The chlorination is usually carried out using chlorine gas or sulfuryl chloride in the presence of a catalyst such as ferric chloride. The subsequent steps involve alkylation and reduction reactions under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Simpler alcohols or hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Shares the chlorinated aromatic ring but lacks the butanol moiety.
3,5-Dimethylphenol: Similar aromatic structure without the chlorine atom.
4-Chloro-2-methylphenol: Another chlorinated phenol with a different substitution pattern.
Uniqueness
2-(4-Chloro-3,5-dimethylphenyl)-3-methyl-butan-2-ol is unique due to the combination of its chlorinated aromatic ring and tertiary alcohol group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-8(2)13(5,15)11-6-9(3)12(14)10(4)7-11/h6-8,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHVAKKIFXNVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(C)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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